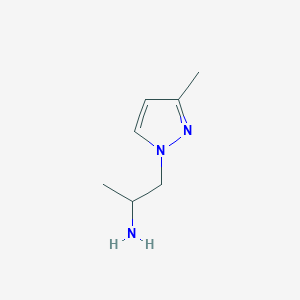

1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine

Description

Systematic Nomenclature and Structural Representation of the Compound

The compound is systematically named 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine . Its structure consists of a pyrazole (B372694) ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a methyl group at the 3-position. A propan-2-amine group is attached to one of the pyrazole's nitrogen atoms. The molecular formula of the compound is C7H13N3. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H13N3 |

| Molecular Weight | 139.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | N/A |

Note: Data sourced from PubChem. nih.gov

Overview of Pyrazole-Based Compounds in Contemporary Chemical and Biological Research

The pyrazole nucleus is a privileged scaffold in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. frontiersin.orgnih.gov Pyrazole and its derivatives are recognized for their wide array of pharmacological activities, making them a focal point of research for decades. nih.govproquest.com The versatility of the pyrazole ring allows for extensive chemical modification, enabling the synthesis of diverse analogues with varied therapeutic properties. bohrium.com

These compounds have been successfully developed into commercial drugs targeting a range of conditions. Notable examples include:

Celecoxib , a potent and selective COX-2 inhibitor used as an anti-inflammatory drug. ontosight.aimdpi.com

Rimonabant , an anti-obesity agent. mdpi.com

Sildenafil , a PDE5 inhibitor for treating erectile dysfunction. researchgate.net

Zometapine , an antidepressant. researchgate.net

The broad spectrum of biological activities associated with pyrazole derivatives includes anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and antidepressant properties. mdpi.commdpi.com This wide-ranging bioactivity has cemented the pyrazole core as a critical building block in the development of new therapeutic agents. nih.govglobalresearchonline.net

Rationale and Significance of Investigating this compound

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its structural components within medicinal chemistry.

The investigation of novel pyrazole derivatives like this compound is a logical progression in drug discovery. The pyrazole ring acts as a versatile pharmacophore that can be tailored to interact with various biological targets. researchgate.netmdpi.com The presence of an aminopropane side chain is also significant, as amino groups are crucial for forming interactions with biological receptors and enzymes, often acting as a key feature for ligand binding. mdpi.com

The combination of the 3-methyl-pyrazole core with the propan-2-amine side chain presents a unique chemical entity. Research into such a molecule would aim to explore how this specific combination of functional groups influences its biological activity profile. Scientists might investigate its potential as an inhibitor for enzymes like kinases or cyclooxygenases, or as a ligand for various receptors, given the known activities of other aminopyrazole derivatives. mdpi.comasianpubs.org

Research into a novel compound such as this compound is guided by established theoretical frameworks in medicinal chemistry.

Structure-Activity Relationship (SAR) Studies: A primary goal would be to establish the SAR for this class of compounds. By synthesizing and testing analogues with modifications to the methyl group, the position of the amine, or the length of the alkyl chain, researchers can determine which structural features are essential for biological activity. nih.govproquest.com This systematic approach helps in optimizing the lead compound to enhance potency and selectivity. frontiersin.org

Pharmacophore Modeling and Drug Design: The known structures of active pyrazole-based drugs serve as templates for designing new molecules. Computational methods can be used to build a pharmacophore model that defines the essential spatial arrangement of features required for a desired biological effect. This compound could be evaluated against such models to predict its potential targets. mdpi.com

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings in drug design. This principle involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. Investigating this specific pyrazole derivative contributes to the broader understanding of how such replacements can fine-tune a molecule's activity.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyrazol-1-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)5-10-4-3-7(2)9-10/h3-4,6H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXYLDXKTNOIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Established Synthetic Routes for the Compound

The primary and most established method for the synthesis of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine involves the N-alkylation of 3-methyl-1H-pyrazole with a suitable three-carbon aminopropene synthon. A common and effective approach is the reaction of 3-methyl-1H-pyrazole with 1-chloropropan-2-amine (B15274935) or a protected precursor, followed by deprotection.

A plausible and frequently employed synthetic pathway is the reaction of 3-methyl-1H-pyrazole with 1-chloro-2-propanone to yield 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one. This intermediate ketone can then be converted to the desired amine via reductive amination. This two-step process allows for the reliable construction of the target molecule.

Mechanistic Investigations of Key Reaction Steps

The N-alkylation of 3-methyl-1H-pyrazole is a critical step and proceeds via a nucleophilic substitution reaction. The pyrazole (B372694) nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. Due to the tautomerism of 3-methyl-1H-pyrazole, the alkylation can potentially occur at either the N1 or N2 position, leading to regioisomers. The regioselectivity of this reaction is influenced by steric hindrance and the reaction conditions. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. mdpi.com

The subsequent reductive amination of the intermediate ketone, 1-(3-methyl-1H-pyrazol-1-yl)propan-2-one, typically involves the formation of an imine or enamine intermediate, which is then reduced to the final amine. researchgate.net Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. ineosopen.orgorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of ammonia (B1221849) or an amine source on the carbonyl carbon, followed by dehydration to form the imine, which is then reduced in situ.

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield and controlling the regioselectivity of the N-alkylation step. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the nature of the alkylating agent.

Table 1: Optimization of N-Alkylation of 3-methyl-1H-pyrazole

| Parameter | Variation | Effect on Yield and Selectivity |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, acetonitrile) vs. nonpolar (e.g., toluene) | Polar aprotic solvents generally favor higher yields by promoting the solubility of the pyrazole salt. |

| Base | Strong bases (e.g., NaH, K2CO3) vs. weaker bases (e.g., triethylamine) | Stronger bases are often required to deprotonate the pyrazole effectively, driving the reaction forward. |

| Temperature | Room temperature to elevated temperatures | Higher temperatures can increase the reaction rate but may also lead to the formation of side products. |

| Alkylating Agent | Leaving group (e.g., Cl, Br, I, OTs) | The choice of leaving group affects the reactivity, with iodide being a better leaving group than chloride, for instance. |

For the reductive amination step, optimization involves the selection of the appropriate reducing agent and control of the reaction pH. Sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion over the ketone starting material. youtube.com Maintaining a slightly acidic pH can facilitate imine formation without significantly hydrolyzing it.

Advanced Synthetic Approaches to this compound

Recent advancements in synthetic chemistry offer more sophisticated methods for the preparation of this compound, with a focus on stereocontrol and environmental sustainability.

Stereoselective and Enantioselective Synthesis Techniques

Since this compound contains a chiral center at the C2 position of the propyl chain, the development of stereoselective and enantioselective synthetic routes is of significant interest. One approach involves the use of a chiral auxiliary. For instance, a chiral amine can be reacted with a precursor to form a chiral imine, which then undergoes a diastereoselective reaction, followed by the removal of the auxiliary. nih.gov

Another strategy is the use of organocatalysis for the enantioselective Michael addition of 3-methyl-1H-pyrazole to an appropriate α,β-unsaturated precursor, which can then be converted to the target amine. nih.gov Chiral catalysts can effectively control the stereochemical outcome of the reaction, leading to the desired enantiomer in high enantiomeric excess.

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemistry of a reaction. | High diastereoselectivity can often be achieved. | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity. | Metal-free, often milder reaction conditions. | Catalyst loading and efficiency can be a concern. |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral enamine or imine precursor using a chiral metal catalyst. | High enantioselectivities can be obtained. | Requires specialized chiral ligands and catalysts. |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. mdpi.com For the synthesis of this compound, this can involve the use of greener solvents, such as water or ethanol, catalyst-free conditions where possible, and the development of one-pot reactions to reduce waste and improve efficiency. researchgate.net Microwave-assisted synthesis can also be employed to accelerate reaction times and improve yields, often under solvent-free conditions.

Derivatization Strategies and Analogue Synthesis

The primary amine group and the pyrazole ring in this compound offer multiple sites for derivatization to create a library of analogues for various applications. nih.gov

The primary amine can be readily acylated, alkylated, or sulfonylated to introduce a wide range of functional groups. It can also be used as a nucleophile in condensation reactions to form imines, amides, and other nitrogen-containing heterocycles.

The pyrazole ring itself can be further functionalized. For instance, electrophilic aromatic substitution reactions can introduce substituents at the C4 position of the pyrazole ring. The methyl group at the C3 position can also potentially be functionalized, although this is generally more challenging. The synthesis of analogues with different substituents on the pyrazole ring can be achieved by starting with appropriately substituted pyrazole precursors in the initial N-alkylation step. mdpi.com

Table 3: Common Derivatization Reactions

| Reaction Type | Reagent/Conditions | Functional Group Introduced |

|---|---|---|

| Acylation | Acyl chloride, acid anhydride (B1165640) / base | Amide |

| Sulfonylation | Sulfonyl chloride / base | Sulfonamide |

| Reductive Alkylation | Aldehyde or ketone / reducing agent | Secondary or tertiary amine |

| Condensation | Aldehyde or ketone | Imine (Schiff base) |

| Electrophilic Aromatic Substitution (on pyrazole ring) | e.g., NBS, NIS | Halogen at C4 |

Rational Design of Structurally Modified Analogues

The rational design of analogues of this compound is a crucial step in optimizing its biological activity, physicochemical properties, and pharmacokinetic profile. This process often involves a deep understanding of the structure-activity relationships (SAR) of related compounds and the application of computational chemistry tools.

The design of new analogues can be approached by modifying three key regions of the molecule: the pyrazole ring, the propane (B168953) linker, and the terminal amine group. Modifications to the pyrazole ring can include the introduction of various substituents at the C4 and C5 positions. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazole ring, which may influence its interaction with biological targets.

The propane linker can be altered in terms of its length, rigidity, and stereochemistry. For example, homologation to a butane (B89635) or pentane (B18724) chain, or the introduction of cyclic constraints, could alter the spatial orientation of the pyrazole and amine moieties, potentially leading to improved binding affinity for a target protein.

Finally, the primary amine group offers a versatile handle for modification. N-alkylation, N-acylation, or conversion to amides or sulfonamides can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability. Computational studies, such as molecular docking, can be employed to predict how these structural modifications will affect the binding of the analogues to a specific target, thereby guiding the synthetic efforts towards the most promising candidates. A representative set of rationally designed analogues is presented in Table 1.

Table 1: Examples of Rationally Designed Analogues of this compound

| Compound ID | Modification | Rationale |

|---|---|---|

| A-1 | 4-Fluoro-3-methyl-1H-pyrazolyl | Modulate electronic properties of the pyrazole ring. |

| A-2 | 1-(3-methyl-1H-pyrazol-1-yl)ethan-1-amine | Shorten the linker to alter spatial orientation. |

| A-3 | N-acetyl-1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine | Increase metabolic stability and alter polarity. |

| A-4 | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | Introduce a second methyl group to probe steric effects. |

Synthesis of Chiral Analogues of the Compound

The propan-2-amine moiety of this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine. The synthesis of enantiomerically pure analogues is often critical, as different enantiomers can exhibit distinct biological activities and metabolic profiles.

Several strategies can be employed for the synthesis of chiral analogues. One common approach is the use of chiral starting materials. For instance, the reaction of 3-methyl-1H-pyrazole with a chiral propylene (B89431) oxide derivative, followed by ring-opening with an amine source, can provide access to enantiomerically enriched products.

Alternatively, asymmetric synthesis methodologies can be employed. The enantioselective reduction of a corresponding ketoxime or imine precursor, catalyzed by a chiral catalyst, can yield the desired chiral amine. Organocatalysis, particularly with chiral phosphoric acids or cinchona alkaloid derivatives, has emerged as a powerful tool for the enantioselective synthesis of various chiral amines. For example, the Michael addition of pyrazoles to α,β-unsaturated aldehydes, followed by reductive amination, can be rendered enantioselective through the use of a suitable chiral organocatalyst. acs.org

The separation of a racemic mixture through chiral chromatography or diastereomeric salt formation with a chiral resolving agent are also viable methods for obtaining the individual enantiomers. The absolute configuration of the synthesized chiral analogues is typically determined by X-ray crystallography or by comparison with known standards using chiral analytical techniques. A summary of potential chiral synthesis strategies is provided in Table 2.

Table 2: Strategies for the Synthesis of Chiral Analogues

| Strategy | Description | Key Reagents/Catalysts |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Chiral propylene oxide, chiral amino acids. |

| Asymmetric Catalysis | Enantioselective reduction of a prochiral precursor. | Chiral metal catalysts (e.g., Ru, Rh), organocatalysts. |

| Diastereomeric Resolution | Separation of enantiomers via diastereomeric salt formation. | Chiral resolving agents (e.g., tartaric acid derivatives). |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Chiral HPLC columns. |

Preparation of Functionalized Derivatives for Probe Development

The development of chemical probes is essential for studying the biological roles of molecules and their targets. Functionalized derivatives of this compound can be designed as probes for various applications, such as target identification, imaging, and affinity-based protein profiling.

A key aspect of probe design is the introduction of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker, onto the core scaffold. The primary amine of this compound provides a convenient attachment point for such functional groups. For instance, acylation of the amine with an activated ester of a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) can yield fluorescent probes for cellular imaging.

Another important strategy in probe development is the incorporation of a "clickable" handle for bioorthogonal chemistry. rsc.orgnih.govnih.gov This involves introducing a functional group, such as an azide (B81097) or an alkyne, that can undergo a highly specific and efficient reaction (a "click" reaction) with a complementary functional group on a reporter molecule in a biological environment. acs.org For example, the amine group can be acylated with a linker containing a terminal azide, which can then be used for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) to attach a variety of reporter tags.

The pyrazole ring itself can also be functionalized for probe development. For instance, electrophilic substitution at the C4 position can be used to introduce a handle for further derivatization. beilstein-journals.org The choice of the functional group and its point of attachment is critical to ensure that the probe retains its biological activity and that the reporter group does not interfere with its binding to the target. Examples of functionalized derivatives for probe development are outlined in Table 3.

Table 3: Functionalized Derivatives for Probe Development

| Derivative Type | Functional Group | Application |

|---|---|---|

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, fluorescence polarization assays. |

| Biotinylated Probe | Biotin | Affinity purification, pull-down assays. |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalent labeling of target proteins. |

| Clickable Probe | Azide, Alkyne | Bioorthogonal ligation for target identification and imaging. |

Advanced Spectroscopic and Structural Elucidation of 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the atomic connectivity and spatial arrangement of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine can be constructed.

Predicted ¹H and ¹³C NMR Data:

The expected chemical shifts for the protons (¹H) and carbons (¹³C) in this compound are summarized below. These predictions are based on the analysis of similar pyrazole (B372694) and aminopropane structures. jocpr.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | CH₃ | ~1.1 (d) | ~20-25 |

| 2' | CH | ~3.2-3.5 (m) | ~45-50 |

| 3' | CH₂ | ~4.0-4.2 (m) | ~50-55 |

| 3-CH₃ | CH₃ | ~2.2 (s) | ~10-15 |

| 4 | CH | ~5.9 (d) | ~105-110 |

| 5 | CH | ~7.3 (d) | ~138-142 |

Note: Predicted chemical shifts are relative to TMS. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

Multi-dimensional NMR techniques provide correlational data that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, the following key correlations are anticipated:

The proton at position 2' (CH) would show a correlation with the protons of the methyl group at 1' (CH₃) and the methylene (B1212753) group at 3' (CH₂).

The pyrazole ring protons at positions 4 and 5 would show a correlation with each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. The predicted HSQC correlations would directly link the proton and carbon signals listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. Expected key HMBC correlations include:

The protons of the methyl group at 3-CH₃ would show a correlation to the pyrazole ring carbons at positions 3 and 4.

The methylene protons at 3' would show a correlation to the pyrazole ring carbon at position 1 and the methine carbon at 2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for understanding the molecule's three-dimensional conformation. kau.edu.salibretexts.org Key anticipated NOESY cross-peaks would be:

Between the methylene protons at 3' and the pyrazole ring proton at position 5, indicating their spatial closeness.

Between the methine proton at 2' and the methylene protons at 3'.

The propan-2-amine side chain of the molecule has rotational freedom around the C-C and C-N bonds. Dynamic NMR (DNMR) studies could provide insights into the energy barriers associated with these rotations. azom.com At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would coalesce as the rotation becomes faster. The study of these changes allows for the calculation of the rotational energy barriers. researchgate.net For the N-N bond in some pyrazole-containing systems, hindered rotation can also be observed, leading to distinct isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its molecular formula. For this compound (C₇H₁₃N₃), the expected exact mass would be approximately 139.1110 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The fragmentation of pyrazoles is known to be influenced by the nature and position of substituents. researchgate.net For aliphatic amines, a dominant fragmentation pathway is the α-cleavage. miamioh.edujove.comlibretexts.org

A plausible fragmentation pathway for this compound upon electron impact would likely involve:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amine group, leading to the formation of a stable iminium cation.

Pyrazole Ring Fragmentation: The pyrazole ring can undergo cleavage, often involving the loss of N₂ or HCN. asianpubs.orgresearchgate.net Rearrangements of the pyrazole ring upon fragmentation have also been reported. researchgate.net

Tandem Mass Spectrometry (MS/MS) would be employed for a more detailed structural analysis. In an MS/MS experiment, a specific ion (the precursor ion) from the initial mass spectrum is selected and subjected to further fragmentation to produce product ions. This technique would allow for the systematic dissection of the molecule, helping to confirm the connectivity of the pyrazole ring and the propan-2-amine side chain. The fragmentation of heterocyclic amines in an ion trap has been shown to yield detailed structural information. nih.gov The fragmentation of fused nitrogen-containing ring systems often involves cross-ring cleavages. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Predicted Vibrational Frequencies:

The following table outlines the expected characteristic vibrational frequencies for this compound. jocpr.comderpharmachemica.com

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N (pyrazole) | Stretching | ~1550-1650 |

| C=C (pyrazole) | Stretching | ~1400-1600 |

| N-H (amine) | Bending | 1590-1650 |

| C-N (amine) | Stretching | 1000-1250 |

The IR spectrum of pyrazole itself shows characteristic bands for N-H and C-H stretching. researchgate.net The presence of the methyl group on the pyrazole ring would introduce additional C-H stretching and bending vibrations. derpharmachemica.com The aliphatic propan-2-amine chain would exhibit characteristic C-H stretching and bending modes. The primary amine group would be identifiable by its N-H stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring. renishaw.com

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would reveal:

Precise bond lengths and angles: Confirming the geometric parameters of the molecule.

Conformation: The exact spatial arrangement of the atoms in the crystal lattice.

Intermolecular interactions: Details of how the molecules pack together in the crystal, including hydrogen bonding. researchgate.netnih.govnih.govmdpi.comacs.org

Given the presence of the pyrazole nitrogen atoms and the primary amine group, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The amine group (N-H) can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. researchgate.net This could lead to the formation of dimers, chains, or more complex three-dimensional networks. researchgate.netnih.gov The study of hydrogen bonding in pyrazole-containing crystals is an active area of research. researchgate.netnih.govnih.gov

Computational Chemistry and Theoretical Investigations of 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For pyrazole (B372694) derivatives, these methods offer deep insights into their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For compounds similar to 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict a variety of properties. nih.govresearchgate.net

Electronic Structure and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. researchgate.net

Global reactivity descriptors, such as chemical hardness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. researchgate.net

Spectroscopic Properties: DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). The calculated vibrational frequencies, after appropriate scaling, generally show good agreement with experimental data, aiding in the assignment of spectral bands to specific vibrational modes. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing information about the electronic transitions within the molecule. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Pyrazole Derivative using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Chemical Hardness (η) | 2.85 eV |

| Electronegativity (χ) | 3.65 eV |

| Electrophilicity Index (ω) | 2.34 eV |

This is an interactive data table. You can sort and filter the data.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate calculations of molecular properties. These methods are computationally more intensive than DFT but are often used as a benchmark. For pyrazole and its derivatives, ab initio calculations have been used to study their ground and excited state geometries, as well as the relative stability of different isomers and tautomers. nih.govresearchgate.net These high-level calculations are particularly useful for understanding photochemical isomerization processes and the intricate details of hydrogen bonding patterns in the solid state. nih.govresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques are instrumental in understanding the three-dimensional structure of molecules and their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole derivatives, which are known to exhibit a wide range of biological activities, docking studies are crucial for identifying potential protein targets and understanding their mechanism of action at a molecular level. researchgate.netmdpi.comnih.govijpbs.com

In a typical docking study, the 3D structure of the ligand (e.g., a pyrazole derivative) is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. For example, docking studies of pyrazole derivatives with kinases have shown that the pyrazole core can act as a scaffold for hydrogen bonding with the hinge region of the kinase domain. researchgate.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative with a Protein Kinase

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | LEU83, VAL91, ALA145 |

| Hydrogen Bond Donors | NH of pyrazole ring |

| Hydrogen Bond Acceptors | Carbonyl oxygen of LEU83 |

This is an interactive data table. You can sort and filter the data.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is essential.

Computational methods can be used to systematically rotate the bonds and calculate the energy of each resulting conformation, thereby generating a potential energy surface. This allows for the identification of low-energy conformations that are likely to be populated at physiological temperatures. These stable conformers can then be used in subsequent docking studies to provide a more accurate prediction of the binding mode.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing information about conformational changes, molecular flexibility, and interactions with the surrounding environment. uomustansiriyah.edu.iqresearchgate.netresearchgate.net

For pyrazole derivatives in solution, MD simulations can be used to study their hydration shells and the effect of the solvent on their conformation and dynamics. uomustansiriyah.edu.iq The simulations can reveal the number of water molecules in the first and second solvation shells and their residence times, providing insights into the solute-solvent interactions. Furthermore, MD simulations of ligand-protein complexes can be used to assess the stability of the docked pose and to identify key residues that contribute to the binding affinity. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms are often monitored during the simulation to evaluate the stability of the complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Detailed research findings and data tables specific to this compound are not available in the current scientific literature.

Preclinical Data on this compound Remains Limited in Publicly Accessible Research

The requested detailed analysis, focusing on enzyme inhibition, receptor binding, and cellular pathway modulation, could not be completed due to the absence of specific data for this compound. General studies on various pyrazole-containing compounds indicate a wide range of biological targets, including enzymes like monoamine oxidases and protein kinases, as well as various receptors. nih.govresearchgate.net However, these findings are not directly attributable to this compound.

Furthermore, an in-depth elucidation of the structure-activity relationships, including the influence of the methyl group's position on the pyrazole ring and the impact of the amine's stereochemistry on molecular recognition and activity, necessitates comparative data from a series of closely related analogs. Such specific SAR studies for the 1-(pyrazol-1-yl)propan-2-amine scaffold are not described in the available literature. While the stereochemistry of pharmacologically active compounds is a critical factor in their biological activity, specific investigations into the stereoisomers of this compound have not been reported. mdpi.comresearchgate.net

Consequently, the creation of data tables and a detailed, scientifically accurate article as per the requested outline is not feasible at this time. Further primary research and publication of findings are required to elucidate the specific molecular and cellular interactions of this compound.

Molecular Mechanism and Target Interaction Studies Preclinical Focus of 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Investigation of Molecular Mechanisms of Action (e.g., signaling cascades, protein-protein interactions)

Currently, there is a notable absence of published preclinical studies that specifically investigate the molecular mechanism of action for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine. General information on related pyrazole (B372694) compounds suggests that their mechanisms can be diverse. For instance, some pyrazole derivatives have been shown to exert their effects through the inhibition of enzymes, while others modulate the activity of specific receptors. nih.gov

In broader studies of other pyrazole-containing molecules, researchers have identified involvement in critical cellular processes. For example, certain N-propananilide derivatives bearing a pyrazole ring have demonstrated neuroprotective effects by modulating apoptotic pathways. These compounds were found to decrease the expression of the pro-apoptotic protein Bax and the activation of caspase-3, a key executioner enzyme in apoptosis. turkjps.orgnih.gov However, it is crucial to emphasize that these findings pertain to structurally distinct molecules and cannot be directly extrapolated to this compound without specific experimental validation.

Comparative Analysis of the Compound with Known Bioactive Molecules or Ligands

A comparative analysis of this compound with other known bioactive molecules is challenging due to the lack of specific data on its biological targets and functional activity. The structural motif of a substituted pyrazole linked to an amine-containing side chain is present in various research compounds.

The table below highlights the key structural features of this compound in comparison to a generic bioactive pyrazole derivative for which mechanistic data is available. This is for illustrative purposes only, to underscore the type of data needed for a comprehensive analysis.

| Feature | This compound | Generic Bioactive Pyrazole Derivative (Example) |

| Core Heterocycle | 3-methyl-1H-pyrazole | Pyrazole |

| Side Chain | Propan-2-amine | Varies (e.g., N-phenylpropanamide) |

| Known Molecular Target | Not identified in available literature | e.g., Caspase-3, Bax |

| Observed Biological Effect | Not documented in available literature | e.g., Neuroprotection via anti-apoptotic activity |

Preclinical Efficacy Investigations in Research Models for 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

In Vitro Efficacy in Disease-Relevant Cellular Models

No publicly available studies have assessed the in vitro efficacy of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in any disease-relevant cellular models.

Assessment of Antimicrobial Activity in Bacterial and Fungal Cultures

There are no specific data from laboratory studies evaluating the antimicrobial activity of this compound against bacterial or fungal cultures. While many pyrazole (B372694) derivatives are known to possess antibacterial and antifungal properties, the activity of this specific compound has not been reported. nih.gov

Evaluation of Anti-inflammatory or Immunomodulatory Effects in Cell Lines

Information regarding the anti-inflammatory or immunomodulatory effects of this compound in cell lines is not available in the current scientific literature. Although numerous pyrazole analogues have been investigated for their anti-inflammatory potential, often through the inhibition of cyclooxygenase (COX) enzymes, no such research has been published for this compound. nih.govcu.edu.eg

In Vivo Efficacy in Defined Animal Research Models (Focus on proof-of-concept and target engagement)

There is no evidence of in vivo studies being conducted to evaluate the efficacy of this compound in any animal research models.

Selection and Characterization of Appropriate Animal Models

As no in vivo studies have been reported, there has been no selection or characterization of appropriate animal models for investigating the therapeutic potential of this compound.

Assessment of Biological Markers and Phenotypic Modulation in Animal Models

Without any animal studies, there has been no assessment of biological markers or phenotypic modulation related to the administration of this compound.

Histopathological and Molecular Analysis of Tissues from Animal Studies

No histopathological or molecular analyses of tissues from animal studies involving this compound have been documented.

In Vitro Metabolic Stability and Permeability Studies in Research Systems (e.g., microsomes, Caco-2 cells)

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a cornerstone for predicting hepatic clearance. enamine.net Microsomes are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. wuxiapptec.com

The primary objective of a microsomal stability assay is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize the drug. nuvisan.com This is typically achieved by incubating the test compound with liver microsomes (from human or animal species) in the presence of necessary cofactors like NADPH at a physiological temperature (37°C). enamine.net The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

From the rate of disappearance of the compound, key parameters can be calculated:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): This value is derived from the half-life and the reaction conditions. It can be used in various models to predict in vivo hepatic clearance. nuvisan.com

A high metabolic stability (long half-life, low clearance) suggests that the compound is slowly metabolized, which may lead to a longer duration of action in vivo. Conversely, low stability (short half-life, high clearance) indicates rapid metabolism, potentially resulting in poor bioavailability and a short duration of action. researchgate.net

Table 1: Illustrative Data for Metabolic Stability Parameters

Note: The following table is a hypothetical representation of data that would be generated in a typical microsomal stability assay. No experimental data for this compound was found.

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Compound A (Low Clearance) | > 60 | < 10 |

| Compound B (Intermediate Clearance) | 35 | 45 |

| Compound C (High Clearance) | 8 | 150 |

Permeability Assessment using Caco-2 Cells

The ability of an orally administered drug to be absorbed from the gastrointestinal tract is largely dependent on its permeability across the intestinal epithelium. The Caco-2 cell line, derived from a human colorectal carcinoma, is considered the gold standard in vitro model for predicting human intestinal permeability. nih.gov When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized cells with tight junctions, morphologically and functionally resembling the enterocytes of the small intestine. escholarship.org

The permeability of a compound across the Caco-2 monolayer is quantified by the apparent permeability coefficient (Papp). nih.gov The experiment involves adding the test compound to either the apical (representing the intestinal lumen) or the basolateral (representing the blood circulation) side of the cell monolayer and measuring its rate of appearance on the opposite side over time.

A to B transport (Apical to Basolateral): Measures the rate of absorption.

B to A transport (Basolateral to Apical): Measures the rate of efflux.

A high Papp value in the A to B direction generally correlates with good intestinal absorption in vivo. ku.edu An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 suggests that the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.

Table 2: Representative Data for Caco-2 Permeability Classification

Note: This table provides a general classification of permeability based on Papp values and is for illustrative purposes only. No experimental data for this compound was found.

| Permeability Class | Papp (A→B) (x 10⁻⁶ cm/s) | Expected in vivo Absorption |

| High | > 10 | High (>90%) |

| Moderate | 1 - 10 | Moderate |

| Low | < 1 | Low (<50%) |

Advanced Analytical Methodologies for Research Applications of 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is the cornerstone for separating and quantifying 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine in various research samples. The choice of technique is dictated by the analyte's properties and the sample matrix.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for assessing the purity and quantifying this compound in bulk materials or simple formulations. A typical method involves a C18 stationary phase, which retains the compound based on its hydrophobicity.

Method development would focus on optimizing the mobile phase composition—typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol—to achieve a sharp, symmetrical peak with a suitable retention time. rjptonline.org The primary amine in the structure necessitates a slightly acidic pH to ensure consistent protonation and avoid peak tailing. Detection is commonly performed using a UV detector, leveraging the UV absorbance of the pyrazole (B372694) ring, typically around 210-240 nm.

Validation is conducted according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and specific. rjptonline.org

Table 1: Illustrative HPLC Method Parameters and Validation Summary

This interactive table provides a summary of a potential HPLC method for the analysis of this compound.

| Parameter | Value / Specification |

|---|---|

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time | Approx. 5.8 min |

| Validation Parameters | |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | Intraday: < 1.0%, Interday: < 1.5% |

| Limit of Detection (LOD) | 0.2 µg/mL |

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds. researchgate.net However, the primary amine and the polarity of this compound make it non-volatile, leading to poor peak shape and potential decomposition in the GC inlet. To overcome this, derivatization is employed to convert the amine into a more volatile and stable derivative. nih.gov

A common approach involves reacting the amine with a derivatizing agent, such as pentafluorobenzoyl chloride or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar and more volatile derivative. nih.gov The resulting derivative can then be readily analyzed on a standard non-polar GC column (e.g., DB-5 or HP-1). Detection is typically achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS). mdpi.com This technique is particularly useful for detecting volatile impurities or byproducts from the synthesis process.

The presence of a stereocenter at the second carbon of the propane (B168953) chain means that this compound exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, it is crucial to separate and quantify them. mdpi.commdpi.com This is achieved using chiral chromatography, most commonly HPLC with a Chiral Stationary Phase (CSP).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are highly effective for separating a wide range of chiral compounds, including amines and pyrazole derivatives. nih.gov Method development involves screening different CSPs and mobile phases (both normal-phase, like hexane/isopropanol, and reversed-phase) to find conditions that provide baseline separation of the two enantiomers. nih.gov The enantiomeric excess (e.e.) can then be calculated from the relative peak areas.

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

This interactive table outlines a sample method for separating the enantiomers of this compound.

| Parameter | Specification |

|---|---|

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | Approx. 9.2 min |

| Retention Time (Enantiomer 2) | Approx. 11.5 min |

Spectroscopic Methods for Quantification in Complex Research Matrices

While chromatography separates the analyte from the matrix, spectroscopic methods provide the means for detection and quantification. In complex matrices like biological extracts from in vitro or animal studies, combining these techniques is standard practice.

UV-Visible spectroscopy, coupled with HPLC (HPLC-UV), is a common and robust method. The pyrazole ring possesses a distinct chromophore, allowing for quantification. bohrium.comresearchgate.net However, in complex biological matrices, co-eluting endogenous compounds can interfere. In such cases, a photodiode array (PDA) detector can be used to check for peak purity by comparing spectra across the peak.

Fluorescence spectroscopy offers higher sensitivity and selectivity. rsc.org If the native molecule is not sufficiently fluorescent, it can be derivatized with a fluorescent tag. Pyrazole derivatives have been noted for their photophysical properties, which can be exploited for developing sensitive detection methods. nih.gov The selection of excitation and emission wavelengths can minimize interference from the matrix, enhancing the signal-to-noise ratio for quantification at low concentrations.

Table 3: Hypothetical Spectroscopic Properties

This table presents potential spectroscopic characteristics useful for the detection of this compound.

| Spectroscopic Method | Parameter | Value |

|---|---|---|

| UV-Visible Spectroscopy | λmax (in Methanol) | ~220 nm |

| Molar Absorptivity (ε) | ~8,500 L mol⁻¹ cm⁻¹ | |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~275 nm |

| Emission Wavelength (λem) | ~340 nm |

Development of Bioanalytical Methods for Quantification in Preclinical Samples

Quantifying a compound in preclinical samples such as plasma or tissue homogenates from animal models is critical for pharmacokinetic and toxicokinetic studies. These analyses require highly sensitive and selective methods capable of measuring low concentrations in a complex biological matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. farmaciajournal.com

A typical bioanalytical method involves several key steps:

Sample Preparation: The first step is to isolate the analyte from matrix components like proteins and lipids. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) for cleaner samples and lower detection limits. nih.gov

Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound is added to all samples and standards at a known concentration to correct for variability during sample processing and instrument analysis.

LC Separation: A fast chromatographic separation is developed using a C18 column and gradient elution to separate the analyte from matrix components and ensure it elutes as a sharp peak, minimizing ion suppression.

MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The instrument is set to monitor a specific precursor-to-product ion transition for the analyte and another for the internal standard, providing exceptional selectivity and sensitivity.

The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, long-term). nih.govwum.edu.pl

Table 4: Example of a Validated LC-MS/MS Bioanalytical Method for Rat Plasma

This interactive table summarizes a typical validated bioanalytical method for quantifying this compound in a preclinical matrix.

| Parameter | Specification |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile (1:3 plasma to ACN ratio) |

| LC Conditions | |

| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 2.5 minutes |

| Flow Rate | 0.4 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | e.g., m/z 154.1 → 95.1 |

| MRM Transition (IS) | e.g., m/z 158.1 → 99.1 (for a deuterated IS) |

| Validation Summary | |

| Calibration Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within acceptable limits |

Future Research Directions and Unanswered Questions for 1 3 Methyl 1h Pyrazol 1 Yl Propan 2 Amine

Elucidation of Broader Biological Contexts and Polypharmacology

The pyrazole (B372694) scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. globalresearchonline.netbenthamscience.com However, the specific biological activity profile of 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine remains largely unexplored. A primary future objective is to move beyond single-target screening and investigate its polypharmacology—the ability to interact with multiple biological targets.

Future research should involve comprehensive screening against a wide array of biological targets to uncover novel therapeutic applications. This could reveal unexpected activities and provide a basis for its development as a treatment for complex multifactorial diseases. Understanding its interactions with various enzymes, receptors, and ion channels is a critical unanswered question that could position it as a valuable lead compound in drug discovery. frontiersin.org

Table 1: Potential Areas for Biological Screening

| Therapeutic Area | Potential Targets/Assays | Rationale for Investigation |

|---|---|---|

| Oncology | Kinase panels, Apoptosis induction assays, Cell proliferation assays | Pyrazole derivatives are known CDK2 inhibitors and can induce apoptosis. rsc.orgmdpi.com |

| Inflammation | COX/LOX enzyme inhibition assays, Cytokine release assays (e.g., TNF-α, IL-6) | Many pyrazole-based compounds, like Celecoxib, are potent anti-inflammatory agents. nih.govnih.gov |

| Infectious Diseases | Antibacterial and antifungal minimum inhibitory concentration (MIC) assays | The pyrazole nucleus is present in various agents with antimicrobial properties. benthamscience.com |

| Neurology | Monoamine oxidase (MAO) inhibition, Neuroreceptor binding assays | Certain pyrazole derivatives exhibit antidepressant and neuroprotective activities. nih.govturkjps.org |

Exploration of Novel Synthetic Pathways and Scale-Up Methodologies

While classical methods for pyrazole synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a continuous need for more efficient, sustainable, and scalable synthetic routes. nih.gov Future research should focus on developing novel synthetic strategies for this compound.

Areas for exploration include:

Green Chemistry Approaches : Utilizing environmentally friendly solvents, such as water or deep eutectic solvents, and reducing reaction times and energy consumption. ias.ac.in

Advanced Catalysis : Employing novel catalysts (e.g., nano-catalysts, metal-free catalysts) to improve yield and regioselectivity. nih.gov

Flow Chemistry : Developing continuous flow processes that offer advantages in safety, scalability, and process control compared to traditional batch methods. mdpi.com

Microwave and Ultrasound-Assisted Synthesis : Investigating these techniques to accelerate reaction rates and improve yields, which has proven effective for other pyrazole derivatives. rsc.orgresearchgate.net

A significant unanswered question is the feasibility of a cost-effective, large-scale synthesis process that would be essential for any future commercial or extensive research applications. Optimizing the synthesis from readily available starting materials is a key challenge to be addressed. acs.org

Application of Advanced Computational Modeling for Predictive Research and Drug Discovery

Computational chemistry has become an indispensable tool for accelerating drug discovery. eurasianjournals.com For this compound, the application of advanced computational modeling represents a significant and largely untapped area of research.

Future computational studies should focus on:

Molecular Docking : To predict the binding modes and affinities of the compound against various known protein targets, helping to prioritize experimental screening efforts. nih.gov

Molecular Dynamics (MD) Simulations : To understand the dynamic behavior of the compound when bound to a biological target, providing insights into the stability of the interaction. rsc.org

Quantitative Structure-Activity Relationship (QSAR) : To build predictive models for its biological activity based on its structural features and those of related pyrazole derivatives. nih.gov

ADME/Tox Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound, identifying potential liabilities early in the development process. excli.de

These computational approaches can provide a detailed understanding of the molecule's potential interactions and pharmacological properties, guiding more focused and efficient laboratory research. eurasianjournals.com

Table 2: Computational Methodologies for Future Investigation

| Computational Method | Research Goal | Potential Outcome |

|---|---|---|

| Homology Modeling & Molecular Docking | Identify and validate potential biological targets. | A prioritized list of proteins for in vitro binding assays. eurasianjournals.com |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes. | Understanding of key interactions and binding free energy. nih.gov |

| DFT Calculations | Elucidate electronic structure and reactivity. | Insight into the mechanism of action at a molecular level. acs.org |

Development of Ultra-Sensitive Analytical Techniques for Tracing and Quantification in Research

For any compound to be advanced in preclinical and clinical research, robust and sensitive analytical methods for its detection and quantification in biological matrices are essential. A critical future direction for this compound is the development of such techniques.

Priorities in this area include:

Chromatographic Methods : Developing and validating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods, likely coupled with tandem mass spectrometry (MS/MS), for quantification in plasma, tissues, and other biological fluids.

Fluorescent Probes : Investigating the possibility of modifying the compound to create a fluorescent derivative or developing specific pyrazole-based chemosensors that can detect the molecule or its metabolites. rsc.org This would be invaluable for cellular imaging and tracking studies. nih.gov

The ultimate goal is to establish methods with high sensitivity (low limit of quantification), specificity, accuracy, and precision to support pharmacokinetic, metabolism, and biodistribution studies.

Integration with Emerging Research Paradigms in Chemical Biology and Material Science

The versatility of the pyrazole scaffold extends beyond medicine into chemical biology and material science. mdpi.com Future research should explore the integration of this compound into these emerging fields.

Potential avenues of investigation include:

Chemical Biology : Modifying the compound with tags (e.g., biotin (B1667282), photo-crosslinkers) to create chemical probes. These probes could be used to identify its cellular targets through techniques like affinity chromatography or activity-based protein profiling.

Material Science : Exploring the compound's potential as a ligand in coordination chemistry to form novel metal-organic frameworks (MOFs) or other materials with interesting electronic, magnetic, or catalytic properties. mdpi.com The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions. rsc.org

Bioimaging : Developing derivatives of the compound as fluorescent probes for bioimaging applications, which is a growing area for pyrazole-based molecules. nih.gov

By exploring these non-traditional applications, the full scientific value of this compound can be realized, potentially leading to the development of novel research tools and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves alkylation of pyrazole precursors followed by amination. For example, alkylation of 3-methylpyrazole with propargyl bromide under basic conditions (e.g., NaH or KOtBu) in polar aprotic solvents (DMF or THF) at 60–80°C, followed by catalytic hydrogenation or reductive amination to introduce the amine moiety . Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures intermediate purity. Post-synthesis purification employs flash chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For instance, the pyrazole ring protons appear as distinct singlets in δ 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (139.20 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and confirm stereochemistry .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres (N₂ or Ar). Monitor degradation via HPLC-UV at 254 nm over 30 days. For 95% purity samples, degradation products (e.g., oxidation byproducts) are identified using LC-MS/MS .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of byproducts during the synthesis of this compound?

- Methodology : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via ¹H NMR kinetics. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and identify intermediates. For example, over-alkylation at the pyrazole N2 position is a common side reaction, mitigated by controlling stoichiometry and temperature .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against receptors like serotonin transporters or GPCRs. Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Pharmacophore mapping identifies critical interaction sites, such as hydrogen bonding with the amine group and π-π stacking with the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.